

An In-depth Technical Guide to Eu(II)-Containing Chalcogenide Semiconductors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium selenide*

Cat. No.: B083063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Europium(II)-containing chalcogenide semiconductors are a fascinating class of materials exhibiting a rich interplay of electronic, magnetic, and structural properties. The presence of the divalent europium ion (Eu^{2+}), with its large localized magnetic moment ($S = 7/2$) from the half-filled 4f shell, leads to unique phenomena such as colossal magnetoresistance and complex magnetic ordering, often coupled with tunable semiconducting behavior.^{[1][2][3]} This guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of key Eu(II)-containing chalcogenide semiconductors, with a focus on quantitative data and detailed experimental methodologies.

Core Properties and Emerging Materials

The family of Eu(II)-containing chalcogenide semiconductors is diverse, ranging from the simple binary rock-salt structures of EuX ($X = \text{S, Se, Te}$) to more complex ternary and quaternary Zintl phases and other intermetallic compounds.^{[3][4]} These materials are gaining attention for their potential applications in spintronics, thermoelectric devices, and as platforms for exploring novel topological states of matter.^{[5][6][7]}

Key Compounds and Their Characteristics

Several specific compounds have been the subject of intensive research, revealing a wide array of interesting properties:

- EuX (X = S, Se, Te): This foundational series of ferromagnetic semiconductors crystallizes in the rock-salt structure.[3] Their magnetic ordering temperature and electronic properties are systematically tunable by changing the chalcogenide anion.[8][9]
- Eu₅In₂Sb₆: This Zintl compound is an antiferromagnetic insulator that exhibits complex magnetic phase transitions and a large negative magnetoresistance, suggesting the presence of magnetic polarons.[2][10][11][12][13]
- Eu₁₁InSb₉: A narrow-gap semiconductor with antiferromagnetic ordering at low temperatures. [1][5][14] Unlike the related Eu₅In₂Sb₆, it does not show colossal magnetoresistance, which is attributed to a lower carrier density and larger distances between the Eu ions and the In-Sb polyanionic network.[1][14]
- EuCd₂As₂: Initially predicted to be a magnetic Weyl semimetal, recent in-depth studies have shown that EuCd₂As₂ is a magnetic semiconductor with a significant band gap.[6][15][16][17] Its properties are highly sensitive to carrier concentration.[16]
- EuZn₂Sb₂: This compound undergoes an antiferromagnetic transition and exhibits magnetic anisotropy.[18][19] It has been studied for its potential thermoelectric applications and complex electronic band structure.[18][19]
- EuHfSe₃: A novel orthorhombic semiconductor with a complex canted antiferromagnetic or ferrimagnetic ground state at low temperatures.[20][21]
- Eu₂SiSe_xS_{4-x}: This series of mixed chalcogenides allows for the tuning of the optical band gap by varying the Se/S ratio.[22][23][24][25] The end member, Eu₂SiSe₄, is a chiral material with a large second-harmonic generation response and an antiferromagnetic ground state. [26]

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of Eu(II)-containing chalcogenide semiconductors, facilitating a comparative analysis of their properties.

Table 1: Crystal Structure and Lattice Parameters

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference
EuHfSe ₃	Orthorhombic	Pnma	8.887(1)	3.9300(4)	14.3827(14)	[20] [21]
Eu ₂ SiSe _x S _{4-x}	Monoclinic	P2 ₁ /m	-	-	-	[22] [23] [24]
Eu ₂ SiSe ₄	Monoclinic	P2 ₁	-	-	-	[22] [23] [24]
EuZn ₂ Sb ₂	Trigonal	P3m1	-	-	-	[19] [27]
Eu ₅ In ₂ Sb ₆	Orthorhombic	-	-	-	-	[10]
EuCd ₂ As ₂	Trigonal	-	-	-	-	[28]

Table 2: Electronic and Magnetic Properties

Compound	Band Gap (eV)	Magnetic Ordering	Transition Temperatur e(s) (K)	Weiss Constant (θ) (K)	Reference
Eu ₁₁ InSb ₉	0.320	Antiferromagnetic	T _{n1} =9.3, T _{n2} =8.3, T _{n3} =4.3	-	[1][5][14]
EuCd ₂ As ₂	0.77	Antiferromagnetic	T _n = 9.1	-	[6][15][16]
Eu ₅ In ₂ Sb ₆	-	Antiferromagnetic	T _{n1} ≈14.1, T _{n2} ≈7.2	30 (Ferromagnetic ic)	[2][11][12][13]
EuZn ₂ Sb ₂	-	Antiferromagnetic	T _n ≈ 13	-	[18][29]
EuHfSe ₃	-	Antiferromagnetic/Ferrimagnetic	T _{n1} ≈ 8, T _{n2} ≈ 4	-	[20][21]
Eu ₂ SiSe _{0.85} S _{3.15}	2.04(2)	Paramagnetic	-	-13.54	[23]
Eu ₂ SiSe _{2.4} S _{1.6}	1.98(2)	-	-	-	[22]
Eu ₂ SiSe ₄	1.90(2)	Antiferromagnetic	T _n ≈ 5.5	-	[22][26]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of high-quality Eu(II)-containing chalcogenide semiconductors. Below are generalized protocols for common techniques cited in the literature.

Synthesis Methodologies

1. High-Temperature Solid-State Reaction

This is a common method for preparing polycrystalline samples and some single crystals.

- Reactants: Stoichiometric amounts of high-purity elemental powders (e.g., Eu, Hf, Se for EuHfSe_3) are used.[20][21]
- Encapsulation: The reactants are loaded into a quartz ampoule, which is then evacuated to a high vacuum (e.g., 10^{-4} Torr) and sealed.
- Heating Profile: The sealed ampoule is placed in a programmable furnace and heated slowly to a high temperature (e.g., 1173 K for EuHfSe_3), held at that temperature for an extended period (days to weeks) to ensure complete reaction and homogenization, and then slowly cooled to room temperature.[20] For some materials, a multi-step heating profile is employed.[20]

2. Flux Growth Method

This technique is particularly useful for growing high-quality single crystals.

- Reactants and Flux: The constituent elements (e.g., Eu, In, Sb for $\text{Eu}_5\text{In}_2\text{Sb}_6$ and $\text{Eu}_{11}\text{InSb}_9$) are mixed with an excess of a low-melting-point metal or salt that acts as a flux (e.g., an In-Sb mixture).[14]
- Encapsulation: The mixture is placed in an alumina crucible, which is then sealed in an evacuated quartz tube.
- Heating and Cooling: The assembly is heated to a high temperature to dissolve the reactants in the flux, followed by a very slow cooling period to allow for the crystallization of the desired phase.
- Crystal Separation: Once cooled, the excess flux is removed, often by centrifugation at a temperature above the melting point of the flux, to isolate the single crystals.[14]

3. Flux-Assisted Boron Chalcogen Mixture (BCM) Method

This method has been successfully used for the synthesis of mixed chalcogenide phases.[22][24][25]

- Reactants: A mixture of Eu_2O_3 , boron, sulfur, selenium, and SiO_2 is used.[25]
- Heating: The reactants are heated in a sealed container. The boron and chalcogens react to form a reactive flux that facilitates the formation of the desired quaternary compound.[22]

Characterization Techniques

1. Single-Crystal X-ray Diffraction (SCXRD)

- Purpose: To determine the crystal structure, space group, and lattice parameters of single crystals.
- Procedure: A suitable single crystal is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. The resulting data are processed to solve and refine the crystal structure.[20][21][22]

2. Powder X-ray Diffraction (PXRD)

- Purpose: To identify the crystalline phases present in a polycrystalline sample and to check for phase purity.
- Procedure: A finely ground powder of the material is placed on a sample holder. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is measured. The resulting diffractogram is compared to known patterns for phase identification. Rietveld refinement can be used for quantitative phase analysis and to refine lattice parameters.[20]

3. Magnetic Susceptibility and Magnetization Measurements

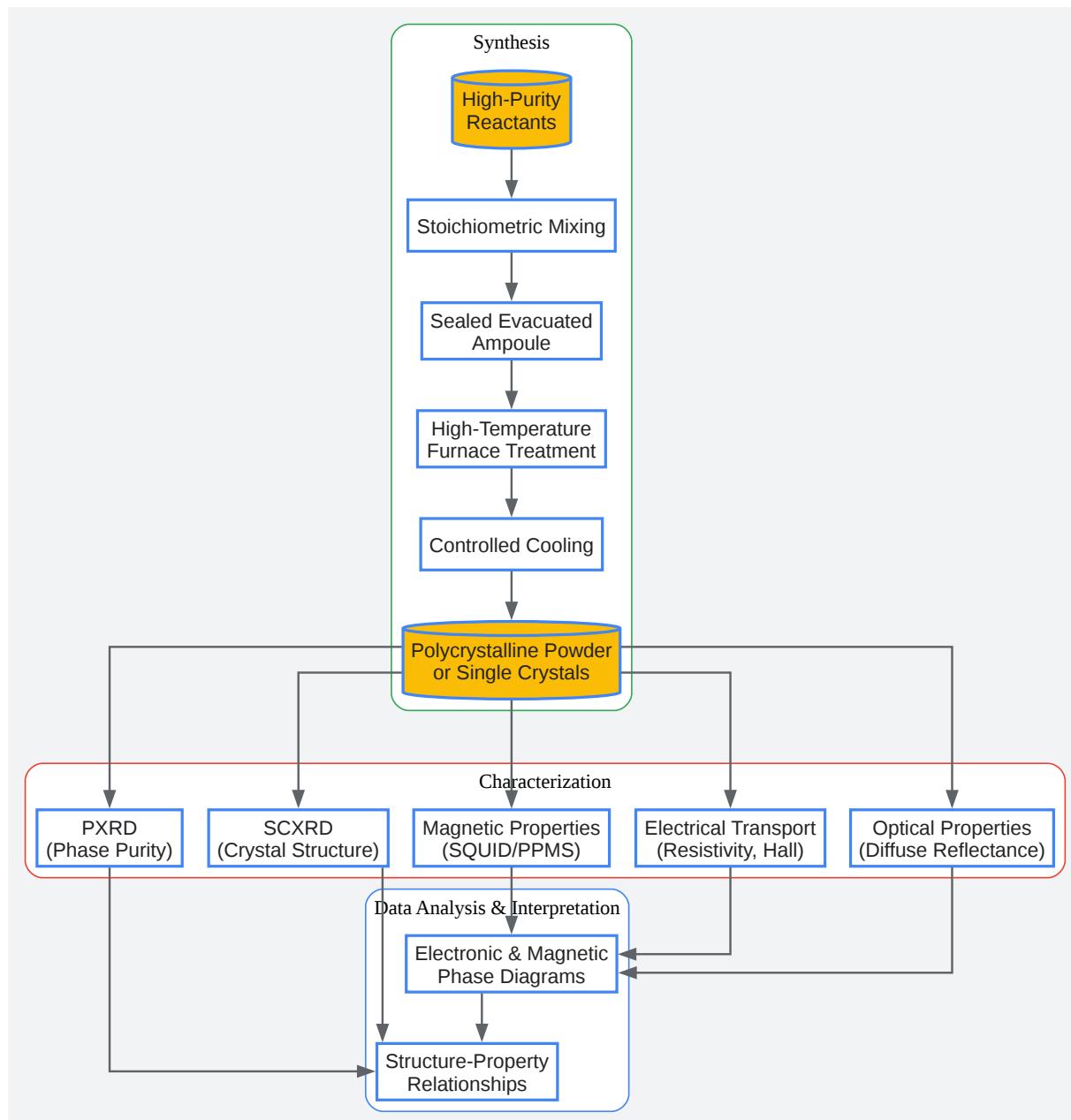
- Purpose: To investigate the magnetic properties of the material, including determining magnetic ordering temperatures and the nature of magnetic interactions.
- Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a Physical Property Measurement System (PPMS) is typically used.
- Procedure:

- Temperature-dependent susceptibility (χ vs. T): The magnetic moment of the sample is measured as a function of temperature in a small applied magnetic field. Measurements are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to probe for magnetic irreversibility.[2][11][22]
- Field-dependent magnetization (M vs. H): The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.[11][28]

4. Electrical Transport Measurements

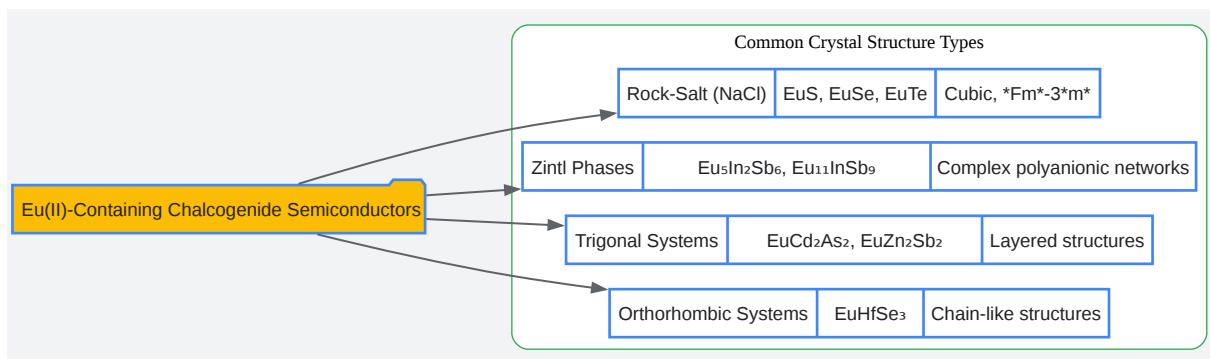
- Purpose: To determine the electrical resistivity and charge carrier concentration.
- Procedure: A four-probe or Hall bar geometry is typically used. For resistivity measurements, a known current is passed through the sample, and the voltage drop across a defined length is measured. For Hall effect measurements, a magnetic field is applied perpendicular to the current flow, and the transverse (Hall) voltage is measured to determine the carrier type and concentration.[1][14][28]

5. Diffuse Reflectance Spectroscopy

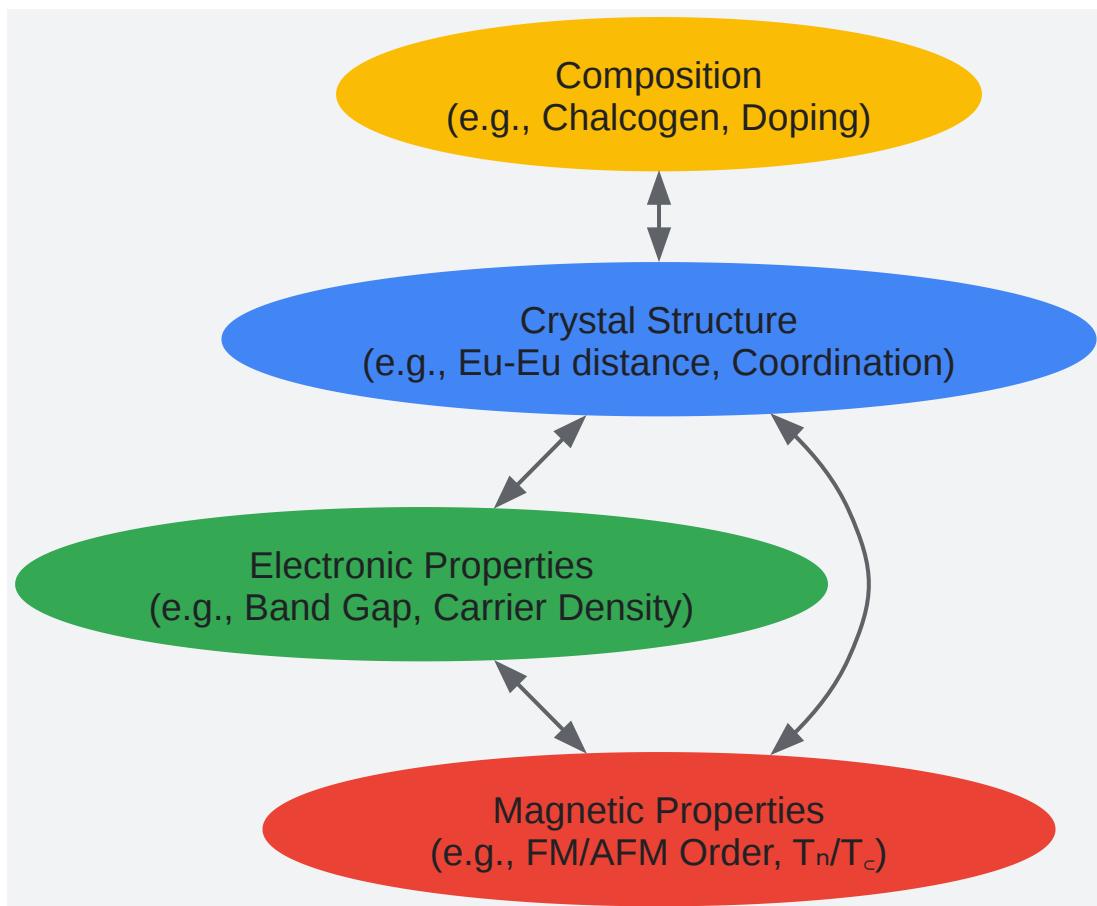

- Purpose: To determine the optical band gap of a semiconductor.
- Procedure: A polycrystalline powder sample is irradiated with light of varying wavelengths. The diffusely reflected light is collected and analyzed. The absorption data can be transformed using a Tauc plot to estimate the band gap energy.[22][23]

6. ^{151}Eu Mössbauer Spectroscopy

- Purpose: To probe the local environment and oxidation state of the europium atoms.
- Procedure: The sample is exposed to a source of gamma rays (from the decay of ^{151}Sm). The absorption of these gamma rays by the ^{151}Eu nuclei in the sample is measured as a function of the relative velocity of the source and absorber. The resulting spectrum provides information on the isomer shift (related to the oxidation state) and quadrupole splitting (related to the local symmetry).[20]


Visualizations

The following diagrams illustrate key concepts and workflows related to Eu(II)-containing chalcogenide semiconductors.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis and characterization of Eu(II)-containing chalcogenide semiconductors.

[Click to download full resolution via product page](#)

Caption: Common crystal structure families for Eu(II)-containing chalcogenide semiconductors.

[Click to download full resolution via product page](#)

Caption: Interplay between composition, structure, and physical properties in Eu(II) chalcogenides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research Portal [laro.lanl.gov]
- 2. Magnetic and electronic properties unveil polaron formation in Eu₅In₂Sb₆ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]

- 4. Crystallochemical features of europium chalcogenides [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. EuCd₂As₂: A Magnetic Semiconductor - MaNEP Switzerland Network [manep.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Noncollinear 2k Antiferromagnetism in the Zintl Semiconductor Eu₅In₂Sb₆ | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scitechdaily.com [scitechdaily.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [1202.4004] Properties of single crystalline AZn₂Sb₂ (A=Ca,Eu,Yb) [arxiv.org]
- 19. osti.gov [osti.gov]
- 20. docs.nrel.gov [docs.nrel.gov]
- 21. Synthesis, crystal structure, and physical properties of the Eu(ii)-based selenide semiconductor: EuHfSe₃ - Journal of Materials Chemistry C (RSC Publishing)
DOI:10.1039/D4TC01750A [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis, Optical, and Magnetic Properties of the Mixed Chalcogenide Semiconductor Series Eu(II)2SiSexS4-x, Prepared via the Flux-Assisted Boron Chalcogen Mixture Method | CoLab [colab.ws]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Magnetic Properties and Large Second-Harmonic Generation Response of a Chiral Ternary Chalcogenide: Eu₂SiSe₄ - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Eu(II)-Containing Chalcogenide Semiconductors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083063#eu-ii-containing-chalcogenide-semiconductors\]](https://www.benchchem.com/product/b083063#eu-ii-containing-chalcogenide-semiconductors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com